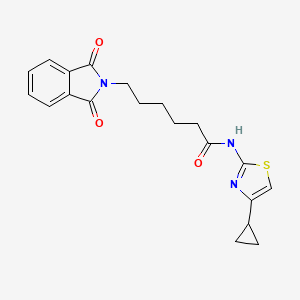
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that features a thiazole ring and an isoindoline moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic synthesis. The key steps may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base.
Formation of the Isoindoline Moiety: This can be synthesized through the condensation of phthalic anhydride with amines.
Coupling of the Two Fragments: The final step involves coupling the thiazole and isoindoline fragments through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The isoindoline moiety can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and isoindoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE would depend on its specific biological target. Generally, compounds with thiazole and isoindoline structures can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Isoindoline Derivatives: Compounds like phthalimide and isoindoline-1,3-dione.
Uniqueness
N-(4-CYCLOPROPYL-1,3-THIAZOL-2-YL)-6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is unique due to the combination of the thiazole and isoindoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H21N3O3S/c24-17(22-20-21-16(12-27-20)13-9-10-13)8-2-1-5-11-23-18(25)14-6-3-4-7-15(14)19(23)26/h3-4,6-7,12-13H,1-2,5,8-11H2,(H,21,22,24) |
InChIキー |
SZXBGJLUVVRHNN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CSC(=N2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


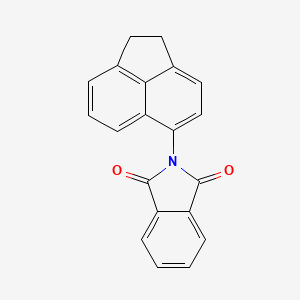
![5-benzyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11505305.png)
![methyl 11-(3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11505308.png)
![(5E)-2-(4-phenylpiperazin-1-yl)-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11505323.png)
![5'-(3,4-Dimethoxyphenyl)-1',4',5',6'-tetrahydrospiro[cyclooctane-1,2'-pyrano[4,3-A]4,7-phenanthrolin]-4'-one](/img/structure/B11505331.png)
![2,6-dichloro-4-methyl-N-[(2,4,6-trimethylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B11505333.png)
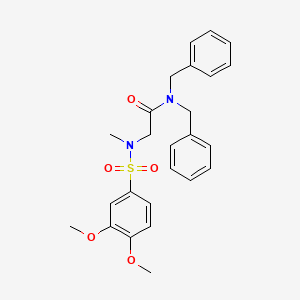
![3-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B11505341.png)
![4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11505360.png)
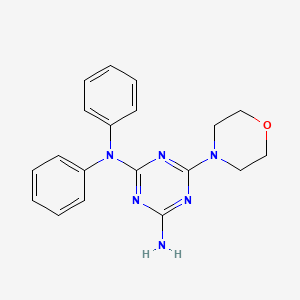
![4-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11505365.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11505372.png)
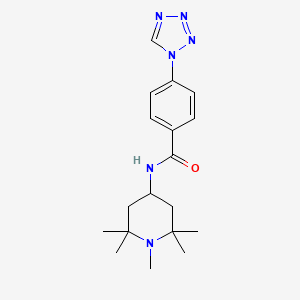
![1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B11505385.png)
